Resolution of Racemic Mixtures: This approach involves separating the enantiomers of the racemic 1-(3-Fluorophenyl)ethylamine using chiral resolving agents such as (S)-mandelic acid. The resulting diastereomeric salts are then separated by fractional crystallization, followed by hydrolysis to obtain the desired (S)-enantiomer. []
Asymmetric Synthesis: Enantioselective methods, like catalytic enantioselective borane reduction of benzyl oximes derived from 3-acetylpyridine, offer direct access to the (S)-enantiomer. []
Chiral Auxiliary Based Synthesis: This method utilizes a chiral auxiliary, which is attached to the starting material and guides the stereochemical outcome of the reaction. The auxiliary is subsequently removed to yield the desired (S)-enantiomer. []
Molecular Structure Analysis
Specific structural data, including bond lengths, bond angles, and dihedral angles, can be obtained through various analytical techniques like X-ray crystallography. [] Molecular modeling studies can also provide valuable insights into the conformational preferences and interactions of this molecule.
Chemical Reactions Analysis
Schiff Base Formation: Reaction with aldehydes or ketones yields imines, commonly known as Schiff bases. []
Applications
Asymmetric Synthesis: Serves as a chiral building block in the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. For example, it can be employed in the synthesis of optically active (R)-p-fluorohexahydro-difenidol, a muscarinic antagonist used in receptor research. []
Chiral Resolution: Used as a resolving agent for separating racemic mixtures of other chiral compounds. []
Pharmacological Research: Potentially serves as a precursor for the development of new drugs targeting specific receptors or enzymes. []
Related Compounds
1-(2,6-Dichloro-3-fluorophenyl)ethanol
Compound Description: 1-(2,6-Dichloro-3-fluorophenyl)ethanol exists as a racemic mixture that can be resolved into its S- and R-type alcohols. This compound serves as a precursor in the synthesis of Crizotinib, a novel antineoplastic molecular targeted drug. [, , ]
rac-1-(4-Fluorophenyl)ethylamine (rac-fpea)
Compound Description: rac-1-(4-Fluorophenyl)ethylamine is a racemic ligand that reacts with cobalt(II) chloride in the presence of hydrochloric acid to form the salt [rac-fpeaH]2[CoCl4]. This salt crystallizes in the centrosymmetric P space group and exhibits helical structures in its crystal packing due to inter-ionic H-bonding interactions. []
rac-1-(4-Chlorophenyl)ethylamine (rac-cpea)
Compound Description: rac-1-(4-Chlorophenyl)ethylamine, under the same reaction conditions as rac-1-(4-fluorophenyl)ethylamine, forms a conglomerate of A3CoCl4Cl type salts that crystallize in the chiral space group P21. These conglomerate crystals exhibit nearly identical unit cells but differing chirality and are characterized by helical structures formed through inter-ionic H-bonding interactions. []
(R)-(+)-1-(Phenyl)ethylamine
Compound Description: (R)-(+)-1-(Phenyl)ethylamine reacts with cobalt(II) chloride and hydrochloric acid to form the salt [(R)-peaH]3[CoCl4]Cl. This salt, like the salts formed by rac-1-(4-Fluorophenyl)ethylamine and rac-1-(4-Chlorophenyl)ethylamine, exhibits helical structures in its crystal packing due to inter-ionic H-bonding interactions. []
3-[1-(Dimethylamino)ethyl]phenol
Compound Description: 3-[1-(Dimethylamino)ethyl]phenol is a key intermediate in the synthesis of Rivastigmine hydrogen tartrate. Resolution of its racemate with (s)-(+)-camphor-10-sulfonic acid allows the isolation of the (S)-enantiomer, a crucial step in the synthesis of Rivastigmine hydrogen tartrate. []
1-(3-Methoxyphenyl)-N,N-dimethylethanamine
Compound Description: 1-(3-Methoxyphenyl)-N,N-dimethylethanamine is another important intermediate in the synthesis of Rivastigmine hydrogen tartrate. Demethylation of this compound leads to 3-[1-(Dimethylamino)ethyl]phenol. []
Compound Description: Ro 60-0175 is characterized as a 5-HT2C receptor agonist. While it does not induce a significant head-twitch response when administered alone, a robust head-twitch response is observed when administered to rats following an acute challenge with the selective 5-HT2C receptor antagonist SB-242084. This head-twitch response is blocked by the selective 5-HT2A receptor antagonists MDL 100907 or ketanserin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Decanoic acid-d3 is intended for use as an internal standard for the quantification of decanoic acid by GC- or LC-MS. Decanoic acid is a medium-chain saturated fatty acid. It is a non-competitive antagonist at AMPA receptors that selectively reduces glutamate-induced currents in Xenopus oocytes expressing GluA2 and GluA3 subunit-containing AMPA receptors (IC50 = 0.52 mM) over those expressing GluA1 (IC50 = 2.09 mM) or GluA1 and GluA2 subunits (IC50 = 1.16 mM). It inhibits epileptiform activity induced by pentylenetetrazole or low magnesium in rat hippocampal slices. Decanoic acid (1 mM) induces contractions in isolated guinea pig duodenum, an effect that can be blocked by the muscarinic acetylcholine receptor antagonist hyoscine, voltage-gated sodium channel inhibitor tetrodotoxin, or M2 muscarinic acetylcholine receptor antagonist hexamethonium. It increases the escape threshold in an orofacial mechanical stimulation test in rats when administered at a topical dose of 30% in ointment form, indicating analgesic activity. This effect can be blocked by the muscarinic acetylcholine receptor antagonist methoctramine. Plasma levels of decanoic acid are increased in patients with colorectal cancer when compared to patients with breast cancer or ulcerative colitis or without cancer.